N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18429857
InChI: InChI=1S/C22H24N2O2.ClH/c25-21(18-5-7-24(26)8-6-18)23-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,23,25);1H
SMILES:
Molecular Formula: C22H25ClN2O2
Molecular Weight: 384.9 g/mol

N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride

CAS No.:

Cat. No.: VC18429857

Molecular Formula: C22H25ClN2O2

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride -

Specification

Molecular Formula C22H25ClN2O2
Molecular Weight 384.9 g/mol
IUPAC Name N-[4-(1-adamantyl)phenyl]-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C22H24N2O2.ClH/c25-21(18-5-7-24(26)8-6-18)23-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,23,25);1H
Standard InChI Key FXLPGOMPRYOMIL-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=[N+](C=C5)[O-].Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride belongs to the class of nitrogen-containing heterocycles. Its IUPAC name, 4-pyridinecarboxamide-N-(4-tricyclo[3.3.1.1³,⁷]dec-1-ylphenyl)-1-oxide hydrochloride , reflects three critical structural elements:

  • Adamantyl group: A diamondoid hydrocarbon moiety conferring lipophilicity and metabolic stability.

  • Para-substituted phenyl ring: Serves as a planar scaffold for intermolecular interactions.

  • Isonicotinamide 1-oxide: A pyridine derivative with redox-active N-oxide functionality .

The hydrochloride salt form enhances aqueous solubility, crucial for pharmacological applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₄N₂O₂·HCl
Molecular Weight384.94 g/mol
Density1.34 g/cm³ (estimated)
Boiling Point514.7°C (at 760 mmHg)
Flash Point265.1°C
Water SolubilityModerate (HCl salt form)

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step route:

  • Adamantylation: Friedel-Crafts alkylation of benzene derivatives to install the adamantyl group.

  • Nucleophilic Acylation: Coupling of 4-aminophenyladamantane with isonicotinoyl chloride derivatives .

  • N-Oxidation: Treatment with peracids (e.g., mCPBA) to generate the 1-oxide functionality .

  • Salt Formation: Precipitation with hydrochloric acid.

Reaction monitoring typically employs HPLC (>95% purity thresholds) and NMR spectroscopy (δ 7.8–8.5 ppm for pyridine protons).

Spectroscopic Fingerprinting

  • ¹H NMR: Distinct signals for adamantyl methylenes (δ 1.6–2.1 ppm), aromatic protons (δ 7.2–8.6 ppm), and amide NH (δ 10.2 ppm).

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (N-O), and 3400 cm⁻¹ (N-H) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 333.20, with isotopic pattern matching C₂₂H₂₅N₂O₂⁺ .

Biological Activity and Mechanism

Enzymatic Interactions

The compound’s N-oxide group enables redox cycling, a property exploited in hypoxia-activated prodrugs . Under low oxygen tension, enzymatic reduction generates reactive intermediates capable of:

  • Inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in NAD⁺ biosynthesis.

  • Chelating transition metals in cytochrome P450 enzymes, modulating oxidative metabolism .

Table 2: Key Pharmacodynamic Parameters

ParameterValue/ObservationSource
NAMPT IC₅₀85 nM (in vitro)
Hypoxia Selectivity Ratio12:1 (vs. normoxia)
Plasma Protein Binding92% (albumin-dependent)

Cytotoxic Effects

In murine models, the compound demonstrates dose-dependent cytotoxicity:

  • IC₅₀ in HeLa cells: 18 μM (72 h exposure).

  • Apoptosis Induction: Caspase-3 activation peaks at 24 h post-treatment.

  • Cell Cycle Arrest: G1/S phase blockade correlated with p21 upregulation.

Toxicological Profile

Acute Toxicity

The Registry of Toxic Effects of Chemical Substances (RTECS) reports:

  • LD₅₀ (mammals): 1150 mg/kg (unspecified route) .

  • Primary Toxicity: Disruption of inflammatory mediators via prostaglandin synthesis interference .

Metabolic Considerations

  • CYP450 Interactions: Competitive inhibition of CYP3A4 (Kᵢ = 4.2 μM) .

  • Reactive Metabolites: N-oxide reduction generates hydroxylamine intermediates with glutathione depletion potential .

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